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molecular formula C12H10N4OS B8422433 2-(methylsulfanyl)-7-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

2-(methylsulfanyl)-7-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No. B8422433
M. Wt: 258.30 g/mol
InChI Key: DBVBFDLSCGUQPH-UHFFFAOYSA-N
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Patent
US07247626B2

Procedure details

7-Phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H-one (6.4 g, 26.2 mmol) was dissolved in absolute ethanol (150 mL). To this solution was added aqueous sodium hydroxide (2.1 g, 53 mmol in 50 mL of water) and finally iodomethane (1.7 mL, 27.3 mmol) was added dropwise. The resulting solution was stirred at room temperature for 3 hours and then concentrated to a white solid. This solid was suspended in water and the mixture acidified (to pH=1) with concentrated sulfuric acid. The resulting precipitate was collected by filtration, washed with water and dried to give 2-(methylsulfanyl)-7-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (5.5 g, 81%) as a white solid. 1H-NMR (DMSO-d6): δ 7.99 (d, 2H), 7.5 (m, 3H), 6.93 (s, 1H), 2.58 (s, 3H); MS m/z 259 (M+1).
Name
7-Phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[C:10]3[NH:11][C:12](=[S:15])[NH:13][CH2:14][N:9]3[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:17].[Na+].I[CH3:20]>C(O)C>[CH3:20][S:15][C:12]1[NH:13][C:14](=[O:17])[N:9]2[N:8]=[C:7]([C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)[CH:16]=[C:10]2[N:11]=1 |f:1.2|

Inputs

Step One
Name
7-Phenyl-2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin
Quantity
6.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NN2C(NC(NC2)=S)=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.7 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CSC1=NC=2N(C(N1)=O)N=C(C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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